3-nitronaphthalen-1-ol physical and chemical properties
3-nitronaphthalen-1-ol physical and chemical properties
This technical whitepaper provides an in-depth analysis of 3-nitronaphthalen-1-ol (CAS: 19256-80-5), a functionalized naphthalene derivative critical for advanced materials, dye synthesis, and pharmaceutical intermediates. By examining its physicochemical properties, electronic structure, and synthetic methodologies, this guide serves as a comprehensive resource for researchers and drug development professionals.
Molecular Identity and Physicochemical Profiling
Understanding the fundamental descriptors of 3-nitronaphthalen-1-ol is the first step in predicting its behavior in organic synthesis and biological systems. The compound features a naphthalene core substituted with a hydroxyl group at the C-1 position and a nitro group at the C-3 position[1].
Table 1: Core Molecular Descriptors
| Property | Value |
| IUPAC Name | 3-nitronaphthalen-1-ol |
| CAS Number | 19256-80-5 |
| Molecular Formula | C₁₀H₇NO₃ |
| Molecular Weight | 189.17 g/mol |
| Exact Mass | 189.042593 Da |
| SMILES | C1=CC=C2C(=C1)C=C(C=C2O)[O-] |
Table 2: Computed Physicochemical Properties
| Property | Value | Functional Implication |
| XLogP3 | 2.2 | Indicates moderate lipophilicity, suitable for organic extraction and cellular membrane permeability. |
| TPSA | 66.1 Ų | Moderate polarity; dictates the need for polar stationary phases (e.g., silica) during chromatography. |
| H-Bond Donors | 1 | Capable of acting as a hydrogen bond donor via the C-1 hydroxyl group. |
| H-Bond Acceptors | 3 | Nitro oxygen atoms and the hydroxyl oxygen can accept hydrogen bonds. |
| Rotatable Bonds | 0 | Highly rigid planar aromatic structure. |
Data sourced from the PubChem computational database[1].
Electronic Structure and Chemical Reactivity
The chemical reactivity of 3-nitronaphthalen-1-ol is governed by the push-pull electronic relationship between the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group[2].
Unsubstituted phenols and naphthols typically exhibit a pKa of approximately 9.3 to 10.0[3]. However, the introduction of electron-withdrawing groups (EWGs) stabilizes the conjugate base (phenoxide/naphthoxide ion), thereby increasing acidity[2].
The Regiochemical Nuance: In 2-nitro-1-naphthol or 4-nitro-1-naphthol, the negative charge of the conjugate base can be directly delocalized onto the highly electronegative oxygen atoms of the nitro group via resonance. In contrast, the nitro group in 3-nitronaphthalen-1-ol is situated meta to the hydroxyl group. Consequently, resonance delocalization onto the nitro group is forbidden by orbital symmetry. The acid-strengthening effect in this molecule is driven almost entirely by the inductive pull of the nitro group through the sigma bond framework. This results in a pKa that is lower than that of unsubstituted 1-naphthol, but higher than its ortho/para-substituted counterparts.
Synthetic Methodology: Overcoming Regioselectivity Challenges
The Challenge: Direct electrophilic aromatic nitration of 1-naphthol is overwhelmingly regioselective for the ortho (C-2) and para (C-4) positions due to the strong resonance-donating effect of the hydroxyl group. Attempting to synthesize the meta-substituted 3-nitronaphthalen-1-ol via direct nitration will result in intractable mixtures dominated by unwanted isomers.
The Solution: To bypass this regiochemical roadblock, the most robust synthetic pathway utilizes a pre-functionalized precursor: 1-methoxy-3-nitronaphthalene . By masking the hydroxyl group as a methyl ether during the initial construction of the naphthalene ring, the regiochemistry is locked. The final step requires a harsh, yet selective, ether cleavage (demethylation) using Hydrobromic acid (HBr) in glacial acetic acid[4].
Experimental Protocol: HBr-Mediated Ether Cleavage
Causality of Reagent Selection:
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48% Aqueous HBr: Acts as both a strong proton source (to protonate the ether oxygen, creating a good leaving group) and a nucleophile (the bromide ion attacks the sterically unhindered methyl group via an Sₙ2 mechanism).
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Glacial Acetic Acid (AcOH): Selected as the solvent because it is a polar protic medium that completely solubilizes the organic precursor while safely accommodating the high reflux temperatures (>110 °C) required to overcome the activation energy barrier of aryl ether cleavage.
Step-by-Step Methodology:
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Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methoxy-3-nitronaphthalene (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration. Purge the system with inert nitrogen gas.
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Reagent Addition: Slowly add 48% aqueous HBr (5.0 eq) dropwise to the stirring solution at room temperature. Note: A large excess of HBr drives the equilibrium forward.
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Thermal Activation: Heat the reaction mixture to a gentle reflux (110–115 °C) using an oil bath. Maintain reflux for 6 hours[4].
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Self-Validating In-Process Control: At the 5-hour mark, withdraw a 50 µL aliquot, quench it in 1 mL of water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). The disappearance of the less polar precursor spot validates reaction completion.
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Quenching: Remove the flask from the heat source. Once cooled to room temperature, pour the acidic mixture slowly over crushed ice (approx. 10x the reaction volume) while stirring vigorously. This forces the hydrophobic 3-nitronaphthalen-1-ol to precipitate.
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Extraction & Washing: Extract the aqueous slurry with Ethyl Acetate (3 x 20 mL). Combine the organic layers and wash sequentially with distilled water (2 x 20 mL) and saturated aqueous NaCl (brine, 1 x 20 mL) to remove residual acetic and hydrobromic acids.
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Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄ (self-validating step: the desiccant should flow freely, indicating all water is absorbed). Filter and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude residue via silica gel column chromatography (Eluent gradient: 100% Hexane to 80:20 Hexane/Ethyl Acetate) to afford pure 3-nitronaphthalen-1-ol as a crystalline solid.
Workflow Visualization
Below is the logical workflow mapping the synthesis and isolation of 3-nitronaphthalen-1-ol.
Figure 1: Experimental workflow for synthesizing 3-nitronaphthalen-1-ol via ether cleavage.
References
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3-Nitronaphthalen-1-ol | C10H7NO3 | CID 15004980 . PubChem - NIH. Available at:[Link]
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1-Hydroxy-3-nitronaphthalene|19256-80-5 . LookChem. Available at:[Link]
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Problem 4: Which is the stronger acid in each pair? . Vaia. Available at:[Link]
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Alcohol Chemistry . Scribd. Available at:[Link]


